Cas no 321309-43-7 (2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid)

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic carboxylic acid derivative featuring a pyrazole ring fused to a benzoic acid moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functional groups, which enable versatile reactivity and potential applications as a building block for pharmaceuticals or ligands in coordination chemistry. The presence of the 3,5-dimethylpyrazole group enhances steric and electronic properties, while the benzoic acid moiety offers opportunities for further derivatization. Its structural characteristics make it suitable for studying structure-activity relationships or as an intermediate in the synthesis of more complex heterocyclic systems.
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid structure
321309-43-7 structure
Product Name:2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
CAS No:321309-43-7
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD02682016
CID:304499
PubChem ID:2776446
Update Time:2025-10-29

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
    • 2-(3,5-Dimethylpyrazol-4-yl)benzoic acid
    • 4-(2-CARBOXYPHENYL)-3,5-DIMETHYLPYRAZOLE
    • Benzoic acid,2-(3,5-dimethyl-1H-pyrazol-4-yl)-
    • AC1MCQZ8
    • AC1Q2Q4E
    • CTK4G8261
    • MolPort-000-142-538
    • SBB005423
    • SDCCGMLS-0065988.P001
    • SureCN1368263
    • AKOS016013953
    • FT-0608534
    • WMA30943
    • 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid, AldrichCPR
    • 2-(3,5-Dimethyl-4-pyrazolyl)benzoic Acid
    • AC1389
    • SY235434
    • MFCD02682016
    • 321309-43-7
    • FS-1506
    • J-505748
    • CS-0312632
    • A821152
    • SCHEMBL1368263
    • DTXSID30380084
    • DB-025684
    • MDL: MFCD02682016
    • Inchi: 1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: JNHKHFADRGJMJS-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1C1C(C)=NNC=1C)=O

Computed Properties

  • Exact Mass: 216.09000
  • Monoisotopic Mass: 216.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66A^2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.262
  • Melting Point: 256 °C
  • Boiling Point: 391.2°Cat760mmHg
  • Flash Point: 190.4°C
  • Refractive Index: 1.616
  • PSA: 65.98000
  • LogP: 2.39170
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid Security Information

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:321309-43-7)2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Order Number:A821152
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):245.0/461.0
Email:sales@amadischem.com

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid Related Literature

Additional information on 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS No. 321309-43-7)

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid, also known by its CAS number 321309-43-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoic acids, which are widely studied for their diverse applications in drug discovery, agrochemicals, and materials science. The structure of this compound consists of a benzoic acid moiety attached to a substituted pyrazole ring, which introduces unique electronic and steric properties that make it a valuable molecule for further research and development.

The pyrazole ring in 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is substituted with two methyl groups at positions 3 and 5. This substitution pattern not only enhances the stability of the pyrazole ring but also influences the overall reactivity and bioavailability of the compound. Recent studies have shown that such substituted pyrazoles can act as potential inhibitors of various enzymes, making them promising candidates for therapeutic interventions in diseases such as cancer, inflammation, and neurodegenerative disorders.

One of the key areas of research involving 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is its application in drug design. The benzoic acid group is known for its ability to form hydrogen bonds, which is a critical property for drug molecules to interact with their target proteins. By modifying the substituents on the pyrazole ring, researchers can fine-tune the physicochemical properties of the compound, such as solubility, permeability, and metabolic stability. These modifications are essential for improving the pharmacokinetic profile of potential drug candidates.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid. These studies have revealed that the compound exhibits strong binding affinity towards several therapeutic targets, including kinases and proteases. For instance, a study published in 2023 demonstrated that this compound could inhibit the activity of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. Such findings highlight the potential of this compound as a lead molecule for anti-cancer drug development.

In addition to its pharmacological applications, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid has also been explored for its role in agrochemicals. The pyrazole moiety is known to confer fungicidal properties to certain compounds, making them effective against plant pathogens. Researchers have investigated the antifungal activity of this compound against various strains of fungi responsible for crop diseases. Preliminary results indicate that it shows moderate activity against Fusarium species, suggesting its potential use as a component in fungicide formulations.

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid involves a multi-step process that typically starts with the preparation of the pyrazole ring followed by its coupling with the benzoic acid moiety. Recent innovations in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing such compounds. For example, microwave-assisted synthesis has been employed to accelerate reaction times while minimizing side reactions. These advancements not only improve the scalability of production but also reduce costs associated with large-scale manufacturing.

Another area of interest surrounding this compound is its toxicity profile. As part of regulatory requirements for drug approval or agricultural use, understanding the safety aspects of 2-(3,5-Dimethyl-1H-pyrazol-4-yllbenzoic acid is crucial. Recent toxicological studies have evaluated its acute and chronic toxicity in animal models. Results indicate that at therapeutic doses, the compound demonstrates low toxicity; however, further long-term studies are required to fully assess its safety profile.

Looking ahead, ongoing research on 2-(3,5-Dimethyl-lH-pyrazol -4-yllbenzoic acid is focused on optimizing its bioavailability through structural modifications and formulation strategies. Researchers are exploring prodrug approaches and delivery systems that can enhance its absorption and distribution within the body. Additionally, efforts are being made to identify novel targets for this compound using advanced screening techniques such as high-throughput assays and artificial intelligence-driven predictive modeling.

In conclusion, 2-(3 ,5 -Dimethyl -l H -pyr azo l -4 -yl )be n zoi c aci d (CAS No . 3 2 1 3 0 9 - 4 3 - 7 ) stands out as a versatile molecule with promising applications in medicine , agriculture , and materials science . Its unique chemical structure , combined with recent advancements in synthesis , pharmacology , and toxicology , positions it as a valuable asset for future innovations . As research continues to uncover new insights into its properties , this compound is likely to play an increasingly important role in addressing pressing challenges across multiple industries .

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Amadis Chemical Company Limited
(CAS:321309-43-7)2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
A821152
Purity:99%/99%
Quantity:1g/5g
Price ($):245.0/461.0
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